
4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a thiazole-based compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Fluorogenic Reagents and Thiol Detection
4-Fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide and its derivatives are explored in the context of fluorogenic reagents for thiol detection. The use of fluorogenic reagents like 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) highlights the potential of fluorine-containing compounds in enhancing reactivity and specificity towards thiols. Such compounds offer negligible fluorescence on their own but exhibit intense fluorescence upon reacting with thiols, making them valuable in biochemical assays for detecting thiols in biological samples (Toyo’oka et al., 1989).
Antimicrobial Applications
The antimicrobial potential of novel fluorine-containing derivatives is significant. Compounds synthesized by incorporating fluorine atoms and various pharmacophores like quinazolinone alongside 4-thiazolidinone have shown remarkable in vitro antimicrobial potency. This suggests that fluorine substitution in these molecules can play a crucial role in developing potential antimicrobial agents, with several derivatives demonstrating noteworthy antimicrobial activity against a range of bacterial and fungal strains (Desai et al., 2013).
Antiproliferative and DNA Binding Properties
Fluorine-substituted compounds also exhibit antiproliferative activities, with some showing moderate activity against cancer cell lines. The structure-activity relationship studies of such compounds indicate that fluorine substitution can influence their cytotoxic properties, suggesting their potential use in cancer therapy. Additionally, detailed DNA binding studies on these compounds have shown strong DNA groove binding, further highlighting their potential in therapeutic applications (Cindrić et al., 2017).
Fluorogenic Sensors and Chemodosimeters
The development of fluorogenic sensors and chemodosimeters is another area where such compounds find application. A thioamide derivative of 8-hydroxyquinoline-benzothiazole, for example, demonstrated highly selective fluorescence-enhancing properties towards Hg2+, which is of significant interest for environmental monitoring and bioimaging applications. The transformation of weakly fluorescent thioamide derivatives into highly fluorescent amide analogues upon interaction with specific metal ions underscores the utility of fluorine-containing compounds in designing sensitive and selective chemodosimeters (Song et al., 2006).
Eigenschaften
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c21-15-7-5-14(6-8-15)19(26)23-20-22-16(12-27-20)11-18(25)24-10-9-13-3-1-2-4-17(13)24/h1-8,12H,9-11H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQGOOLLCBRHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

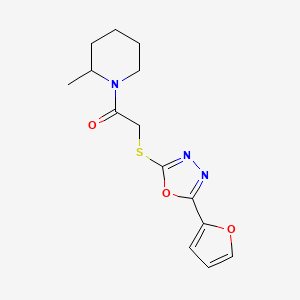
![N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide](/img/structure/B2879025.png)
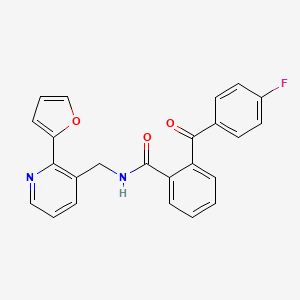
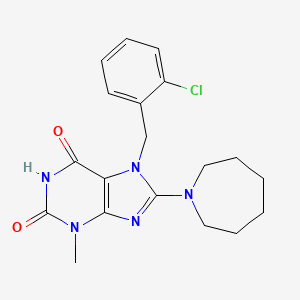
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B2879037.png)
![Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2879038.png)
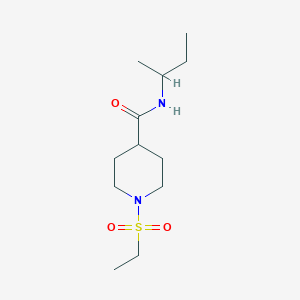
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2879041.png)

![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879043.png)
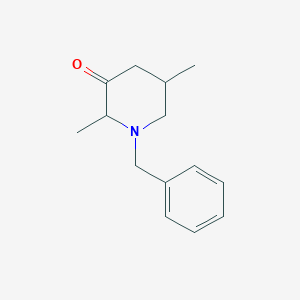
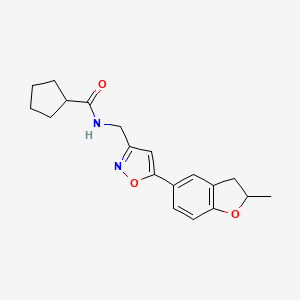
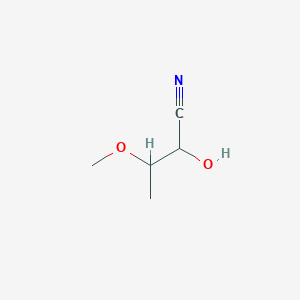
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2879047.png)